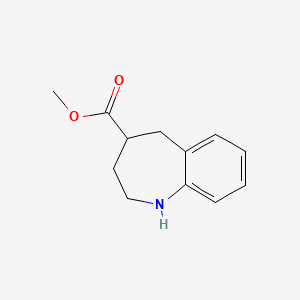

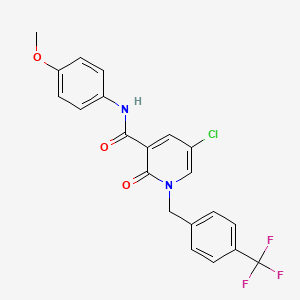

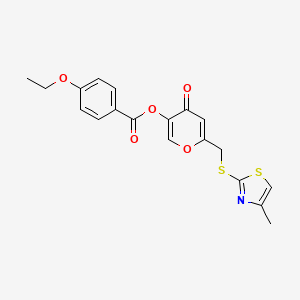

methyl 2,3,4,5-tetrahydro-1H-1-benzazepine-4-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 2,3,4,5-tetrahydro-1H-1-benzazepine-4-carboxylate is a derivative of benzazepines . Benzazepines are biologically important heterocyclic systems, and their hydrogenated derivatives have been known since the beginning of the last century . They can be promising for the treatment of various diseases .

Synthesis Analysis

The synthesis of this compound involves the use of 3-phenylpropan-1-amine, which is acylated with methyl chloroformate and subsequently cyclized by the action of CF3SO3H . This process results in the formation of 2,3,4,5-tetrahydro-1H-2-benzazepin-1-one .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include acylation and cyclization . The cyclization forms a C–N or C–C bond .Scientific Research Applications

1. Benzazepine Derivatives and Biological Activities

Benzazepine derivatives, including structures similar to "methyl 2,3,4,5-tetrahydro-1H-1-benzazepine-4-carboxylate," are known for their significant biological efficacy. These compounds, through various synthetic modifications, have shown potential in treating diseases that currently lack effective remedies, including certain types of cancer. The research in heterocyclic chemistry, particularly focusing on benzazepine derivatives, highlights the potential for discovering new medicines among these newly synthesized heterocyclic ring systems. The studies also emphasize the importance of exploring antibacterial compounds due to the rise of multiresistant pathogens (Földesi, Volk, & Milen, 2018).

2. Synthetic Utilities and Approaches

Synthetic methodologies for the construction of benzazepines and related structures, akin to "this compound," have been reviewed, demonstrating the versatility of o-phenylenediamines in synthesizing benzimidazoles, quinoxalines, and benzo[1,5]diazepines. These approaches underscore the chemical diversity achievable through the condensation of o-phenylenediamines with various electrophilic reagents, enabling the exploration of benzazepine derivatives for biological applications (Ibrahim, 2011).

3. Potential for Drug Development

The exploration of 1,5-benzoxazepine derivatives reveals their interesting pharmacological properties, which include anticancer, antibacterial, and antifungal activities. These compounds can also interact with G-protein-coupled receptors, offering a foundation for developing potential drugs for treating neuronal disorders like Alzheimer's and Parkinson's disease (Stefaniak & Olszewska, 2021).

4. Chemical and Biological Activity Insights

Research on 3-benzazepines has provided valuable structure-activity relationships, revealing that certain derivatives are cytotoxic to human leukemia cells and exhibit properties that could inhibit the multidrug resistance (MDR) P-glycoprotein efflux pump, suggesting their utility in overcoming drug resistance in cancer therapy (Kawase, Saito, & Motohashi, 2000).

Future Directions

The high bioactivity of benzazepine derivatives has stimulated both the development of new and the improvement of the existing methods of their synthesis . Therefore, future research may focus on developing more efficient synthesis methods and exploring the potential therapeutic applications of these compounds.

Properties

IUPAC Name |

methyl 2,3,4,5-tetrahydro-1H-1-benzazepine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-15-12(14)10-6-7-13-11-5-3-2-4-9(11)8-10/h2-5,10,13H,6-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHUHOYMOLWBMSW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCNC2=CC=CC=C2C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Hexyl-7-hydroxy-3-imidazo[2,1-b][1,3]benzothiazol-2-ylchromen-2-one](/img/structure/B2544567.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)urea](/img/structure/B2544571.png)

![2-[[6-(4-Bromo-1-methylimidazol-2-yl)-2-(9H-fluoren-9-ylmethoxycarbonyl)-2-azaspiro[3.3]heptan-6-yl]oxy]acetic acid](/img/structure/B2544573.png)

![2,7-Bis((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)oxy)naphthalene](/img/structure/B2544575.png)

![N-[(2-chlorophenyl)methyl]-2-{4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidin-1-yl}acetamide](/img/structure/B2544578.png)

![3-[2-(Methylthio)ethyl]-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione](/img/structure/B2544581.png)